molecular formula C12H19ClN2O B12777856 (+-)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride CAS No. 142469-63-4

(+-)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride

Cat. No.: B12777856
CAS No.: 142469-63-4
M. Wt: 242.74 g/mol
InChI Key: XWSOJYUIXYEIKJ-UHFFFAOYSA-N
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Description

(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The resulting amine is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptors and systems being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine hydrochloride
  • Pyrrolopyrazine derivatives
  • Pyrrolone and pyrrolidinone derivatives

Uniqueness

(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

CAS No.

142469-63-4

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

[1-(2-methoxyphenyl)pyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(14)9-13;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H

InChI Key

XWSOJYUIXYEIKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCCC2CN.Cl

Origin of Product

United States

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